molecular formula C21H24N6O2 B2383088 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide CAS No. 1396767-27-3

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2383088
CAS No.: 1396767-27-3
M. Wt: 392.463
InChI Key: VPEMOMBRUQGLDW-UHFFFAOYSA-N
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Description

4-(6-(1H-Pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound provided for research purposes. This molecule features a complex structure that incorporates three distinct pharmacophoric heterocycles: a pyridazinone, a pyrrole, and a piperazine, which are linked by a carboxamide group to a 2-ethoxyphenyl ring . The molecular formula is C21H24N6O2, and it has a molecular weight of 392.45 g/mol . The presence of these specific structural motifs is of significant interest in medicinal chemistry. The pyridazin-3(2H)-one scaffold is recognized in numerous bioactive compounds and is found in derivatives investigated for various biological activities, including potential vasodilator and anticancer properties . Furthermore, the piperazine ring is a privileged structure in drug discovery, frequently used to optimize pharmacokinetic properties and as a scaffold for arranging pharmacophoric groups in interaction with target macromolecules . The pyrrole heterocycle is a common feature in many natural products and bioactive molecules, contributing to favorable physicochemical properties for biological interactions . The specific mechanism of action and primary research applications for this particular compound are areas for ongoing investigation, given its sophisticated multi-targeting design. Researchers are exploring its potential as a key intermediate or a novel chemical entity in various biochemical and pharmacological studies. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-2-29-18-8-4-3-7-17(18)22-21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-5-6-12-25/h3-12H,2,13-16H2,1H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEMOMBRUQGLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyridazinyl intermediate: This step involves the reaction of a suitable pyridazine derivative with a pyrrol compound under controlled conditions.

    Coupling with piperazine: The pyridazinyl intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.

    Introduction of the ethoxyphenyl group: The final step involves the reaction of the piperazine derivative with 2-ethoxyphenyl isocyanate to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid and amine derivatives.

Conditions Products Notes
6M HCl, reflux, 12 h4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazine-1-carboxylic acid + 2-ethoxyanilineComplete hydrolysis observed in polar aprotic solvents.
2M NaOH, 80 °C, 8 hSodium salt of carboxylic acid + free amineSlower kinetics compared to acidic hydrolysis.

The reaction proceeds via nucleophilic attack at the carbonyl carbon, with protonation/deprotonation steps stabilizing intermediates. Electron-withdrawing substituents on the pyridazine ring enhance reactivity by polarizing the amide bond.

Nucleophilic Substitution on Pyridazine

The pyridazine ring’s electron-deficient nature facilitates nucleophilic substitution at activated positions.

Reagent Position Product Conditions
MorpholineC-44-morpholino-6-(1H-pyrrol-1-yl)pyridazin-3-yl derivativeDMF, NaH, 0 °C → RT
Piperazine derivativesC-3/C-6Displacement of pyrrole or ethoxy groups (if labile)K₂CO₃, butyronitrile, 110 °C

Substitution selectivity depends on steric and electronic factors. For example, morpholine preferentially reacts at the C-4 position due to reduced steric hindrance .

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation or acylation at its secondary amine sites.

Reagent Reaction Type Product Catalyst/Conditions
Ethyl bromoacetateAlkylationN-ethylacetate-piperazine derivativeDIPEA, DCM, RT
Acetyl chlorideAcylationN-acetyl-piperazine carboxamidePyridine, 0 °C → RT

Steric hindrance from the pyridazine and ethoxyphenyl groups limits reactivity at the piperazine’s distal nitrogen.

Electrophilic Aromatic Substitution on Pyrrole

The electron-rich pyrrole ring participates in electrophilic substitutions, though reactivity is moderated by conjugation with the pyridazine ring.

Reagent Position Product Yield Conditions
HNO₃/H₂SO₄C-2/C-5Nitro-pyrrole derivatives45–60%0 °C, 2 h
Br₂ (1 equiv)C-33-bromo-pyrrole-pyridazine conjugate70%AcOH, RT, 1 h

Nitration and bromination occur regioselectively, with steric and electronic directing effects from the pyridazine ring .

Stability Under Acidic/Basic Conditions

Decomposition pathways dominate under extreme pH conditions:

Conditions Observation
pH < 2 (HCl, 60 °C)Cleavage of ethoxy group to phenol; partial amide hydrolysis.
pH > 12 (NaOH, 80 °C)Degradation of pyrrole ring; formation of undefined polymeric byproducts.

Key Reaction Trends

  • Amide vs. Heterocycle Reactivity : The carboxamide group is more reactive toward hydrolysis than the pyridazine or pyrrole rings under mild conditions.

  • Steric Effects : Bulky substituents on the pyridazine and ethoxyphenyl groups limit accessibility to the piperazine nitrogen .

  • Electronic Modulation : Electron-withdrawing groups on pyridazine enhance electrophilicity at C-3 and C-6, favoring nucleophilic substitution .

This compound’s multifunctional architecture enables tailored modifications for pharmacological optimization, though stability under physiological conditions requires further investigation.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds featuring pyridazine and piperazine moieties in inhibiting specific cancer-related pathways. For instance, the structural similarity of this compound to known anticancer agents suggests it may interact with protein kinases involved in tumor progression. In particular, the inhibition of MPS1 kinase has been documented, which plays a crucial role in the spindle assembly checkpoint during cell division. Compounds derived from similar scaffolds have shown promising results in preclinical models, indicating that this compound could be further explored for its anticancer properties .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity. Research on related pyridazinone derivatives has demonstrated their ability to selectively inhibit cyclooxygenase enzymes, particularly COX-2, which is often upregulated during inflammatory processes. The design of derivatives based on this structure has yielded compounds with superior selectivity ratios compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam . This opens avenues for developing new anti-inflammatory agents with fewer side effects.

Dopamine Receptor Modulation

Piperazine derivatives are known for their interactions with neurotransmitter receptors, particularly dopamine receptors. Modifications to the piperazine ring can enhance binding affinity and selectivity for D3 dopamine receptors, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The modification of the phenyl group in related compounds has shown improved receptor activity, suggesting that similar strategies could be applied to optimize this compound for neuropharmacological applications .

Case Study on Anticancer Activity

A study investigating similar pyridazinone derivatives reported significant inhibition of cancer cell proliferation in vitro, correlating with structural features akin to those found in 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutic agents .

Case Study on Anti-inflammatory Effects

In another study, compounds derived from a related scaffold demonstrated a selective inhibition profile against COX enzymes, highlighting their potential as safer alternatives to traditional NSAIDs . This suggests that further exploration of the compound's analogs could yield novel anti-inflammatory drugs with improved safety profiles.

Mechanism of Action

The mechanism of action of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Piperazine-Carboxamide Derivatives

Compound Name Core Structure Key Substituents Target (IC₅₀/EC₅₀) Selectivity/Activity Notes Reference
4-(6-(1H-Pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide Pyridazin-3-yl-piperazine-carboxamide 6-(1H-pyrrol-1-yl)pyridazin-3-yl, 2-ethoxyphenyl Not reported Hypothesized FAAH/TRP modulation based on analogs
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] Pyridazin-3-yl-piperazine-carboxamide 7-(trifluoromethyl)chroman-4-yl FAAH (Human: 8.8 nM; Rat: 10 nM) 200-fold selectivity over 137 off-targets; irreversible inhibitor
CPIPC (4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) Pyridin-2-yl-piperazine-carboxamide 5-chloropyridin-2-yl, 1H-indazol-6-yl TRPV1 (Partial agonist) Induces calcium influx in TRPV1-expressing cells
L383-1749 (N-(2-methoxy-5-methylphenyl)-2-({6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide) Pyridazin-3-yl-piperazine-sulfanylacetamide 2-ethoxyphenyl, 2-methoxy-5-methylphenyl Not reported Structural similarity to ethoxyphenyl carboxamide derivatives
A3 (N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) Quinazolinone-piperazine-carboxamide 4-fluorophenyl, quinazolinone-methyl Not reported High yield (57.3%); melting point 196.5–197.8°C

Key Structural and Functional Differences

Substitution Patterns and Target Affinity

  • Pyridazine vs. Pyridine Cores : The target compound and PKM-833 share a pyridazine core, whereas CPIPC uses a pyridine ring. Pyridazine’s electron-deficient nature enhances binding to enzymes like FAAH, as seen in PKM-833’s sub-10 nM IC₅₀ . In contrast, CPIPC’s pyridine core may favor TRPV1 agonism due to steric and electronic compatibility with the receptor’s binding pocket .
  • However, PKM-833’s trifluoromethyl-chroman substituent confers higher lipophilicity, enhancing brain penetration—a critical factor for CNS-targeted FAAH inhibitors .

Selectivity and Mechanism of Action

  • FAAH vs. TRPV1 Activity : PKM-833 exhibits irreversible FAAH inhibition, while CPIPC acts as a partial TRPV1 agonist. The target compound’s pyrrole-pyridazine group may reduce FAAH affinity compared to PKM-833 but could introduce activity at other targets (e.g., TRP channels) due to its polarizable nitrogen-rich structure .
  • Synthetic Accessibility : Derivatives like A3 (4-hydroxyquinazoline) highlight the impact of substituent position on yield and physical properties. The target compound’s ethoxyphenyl group may improve solubility over halogenated analogs (e.g., A4–A6) but could complicate synthetic routes compared to simpler phenyl substitutions .

Research Findings and Implications

  • PKM-833 : Demonstrated efficacy in rodent models of inflammatory pain, with oral bioavailability and brain penetration . This suggests that piperazine-carboxamide scaffolds with optimized substituents (e.g., chroman groups) are viable for FAAH-targeted therapeutics.
  • CPIPC Series : Partial TRPV1 agonism without inducing hyperalgesia indicates that piperazine-carboxamide derivatives can be tailored for balanced receptor modulation .

Biological Activity

The compound 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a novel chemical entity that has attracted attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on various studies, focusing on its synthesis, structure-activity relationships (SAR), and specific biological evaluations.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process, typically starting with the formation of the pyridazine ring followed by the introduction of the piperazine and pyrrole moieties. The structural characteristics can be analyzed using techniques such as NMR and mass spectrometry, which confirm the presence of functional groups critical for biological activity.

Biological Activity Overview

The biological activity of the compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:

Antibacterial Activity

Recent studies have shown that derivatives of pyrrole-containing compounds exhibit significant antibacterial properties. For instance, certain pyrrole benzamide derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. A study on related piperazine derivatives indicated that modifications around the piperazine core could enhance selectivity and potency against cancer cell lines . Specifically, compounds with certain substituents showed significant inhibition of proliferation in VIM-expressing mesenchymal cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Modification Effect on Activity
Substitution on piperazineEnhanced selectivity for specific receptors
Variation in aromatic ringsAltered potency against bacterial strains
Presence of heteroatomsEssential for maintaining biological activity

These modifications reveal that both the electronic properties and steric factors play a significant role in determining the compound's efficacy .

Case Studies

  • Dopamine Receptor Agonism : Research has indicated that similar piperazine derivatives can act as selective agonists for dopamine receptors, which are critical in neuroprotection . The optimized compounds showed significant neuroprotective effects in animal models, suggesting a promising avenue for treating neurodegenerative diseases.
  • Antimicrobial Screening : In a comprehensive screening of pyrrole derivatives, several compounds similar to our target exhibited MIC values comparable to established antibiotics, demonstrating their potential as new therapeutic agents against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide?

  • Answer: Synthesis typically involves multi-step organic reactions, including:

  • Piperazine ring formation via condensation of ethylenediamine with dihaloalkanes under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Functionalization of the pyridazine core with a pyrrole group using Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Carboxamide linkage between the piperazine and 2-ethoxyphenyl groups via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Optimization parameters : Temperature (60–100°C), solvent polarity (DMF or THF), and reaction time (12–48 hrs) to achieve >80% yield. Purity is confirmed via HPLC and NMR .

Q. How is the structural identity and purity of this compound validated in academic research?

  • Answer: Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 7.2–8.1 ppm for pyridazine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 435.2) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. What experimental approaches are used to resolve contradictions in reported biological activities of this compound (e.g., receptor selectivity vs. off-target effects)?

  • Answer: Contradictions are addressed via:

  • Dose-response assays to establish EC₅₀/IC₅₀ values across targets (e.g., serotonin vs. dopamine receptors) .
  • Computational docking studies (AutoDock Vina) to compare binding affinities with crystallographic data from Protein Data Bank (PDB) .
  • Metabolic stability assays in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. How can researchers design in vivo studies to evaluate the neuropharmacological potential of this compound?

  • Answer: Methodological considerations include:

  • Animal models : Rodent behavioral assays (e.g., forced swim test for antidepressant activity) .
  • Dosing regimens : Intraperitoneal (IP) or oral administration at 10–50 mg/kg, adjusted for bioavailability (e.g., AUC₀–₂₄ = 1.2 μg·hr/mL) .
  • Biomarker analysis : LC-MS/MS quantification of neurotransmitter metabolites in cerebrospinal fluid .

Q. What strategies mitigate challenges in achieving selective modulation of target receptors (e.g., 5-HT₁A vs. α₁-adrenergic receptors)?

  • Answer: Strategies include:

  • Structure-activity relationship (SAR) studies : Systematic substitution of the ethoxyphenyl or pyrrole groups to enhance selectivity .
  • Fragment-based drug design : Introducing fluorinated or sulfonamide moieties to alter steric/electronic profiles .
  • Pharmacophore modeling : Using Schrödinger Suite to identify critical interaction points (e.g., hydrogen bonding with Ser159 in 5-HT₁A) .

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